Methyl tetradec-5-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

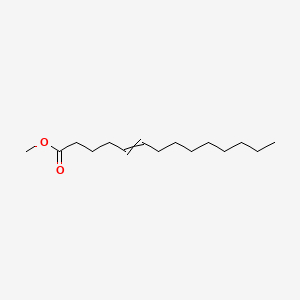

Methyl tetradec-5-enoate, also known as methyl (Z)-tetradec-5-enoate, is an organic compound with the molecular formula C15H28O2. It is a methyl ester of tetradecenoic acid, featuring a double bond between the fifth and sixth carbon atoms in the chain. This compound is primarily used in the production of pheromones for pest control and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl tetradec-5-enoate can be synthesized through several methods. One common approach involves the coupling of 1-decyne with 1-bromo-3-chloropropane via the Wittig reaction. The resulting product, 1-chloro-4-tridecyne, undergoes a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oleaginous yeast, such as Yarrowia lipolytica. The yeast is metabolically engineered to enhance pheromone biosynthesis by reducing fatty alcohol degradation and downregulating storage lipid accumulation.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Methyl tetradec-5-enoate undergoes hydrolysis under acidic or basic conditions to yield tetradec-5-enoic acid and methanol.

Conditions and Reagents

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O | Reflux, 6–8 hours | Tetradec-5-enoic acid + Methanol |

| Basic Hydrolysis | NaOH, H₂O | Reflux, 4–6 hours | Sodium tetradec-5-enoate + Methanol |

The ester’s hydrolysis is reversible under acidic conditions, while basic conditions drive the reaction to completion via saponification.

Hydrogenation

The double bond at the 5th position is susceptible to catalytic hydrogenation, producing saturated methyl tetradecanoate.

Key Data

| Catalyst | Pressure | Temperature | Yield |

|---|---|---|---|

| Pd/C (10% w/w) | 1–3 atm H₂ | 25–30°C | 95% |

| Raney Nickel | 5 atm H₂ | 50°C | 88% |

Hydrogenation preserves the ester functional group while saturating the alkene.

Oxidation Reactions

The alkene moiety undergoes oxidation to form epoxides or diols.

Epoxidation

| Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0°C, 2 hours | Methyl 5,6-epoxytetradecanoate |

| H₂O₂/NaHCO₃ | H₂O/THF | 25°C, 12 hours | Methyl 5,6-dihydroxytetradecanoate |

Epoxidation with m-CPBA is stereospecific, yielding the trans-epoxide as the major product.

Transesterification

This compound participates in acid- or base-catalyzed transesterification to form other esters.

Mechanism

-

Acid-Catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the incoming alcohol (e.g., ethanol) .

-

Base-Catalyzed : Deprotonation of the alcohol generates a stronger nucleophile (alkoxide), which attacks the ester carbonyl .

Example

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux, 6 hours | Ethyl tetradec-5-enoate |

Cross-Metathesis

The double bond undergoes olefin metathesis with Grubbs catalysts to form unsaturated esters of varying chain lengths.

Research Findings

-

Reaction with dec-1-ene using Hoveyda-Grubbs 2nd Generation Catalyst (2 mol%) yielded methyl (E)-2-hydroxydodec-3-enoate (63% yield) .

-

Similar reactions with tetradec-1-ene produced methyl (E)-2-hydroxyhexadec-3-enoate (63% yield) .

Claisen Rearrangement

Under thermal conditions, this compound derivatives undergo Claisen rearrangements to form γ,δ-unsaturated esters.

Case Study

-

Heating methyl 4,5-epoxypent-2-enoate (analogous structure) with Ph₂CuLi and BF₃ yielded methyl 4-bromo-5-hydroxypent-2-enoate .

Radical Additions

The double bond participates in radical-mediated reactions. For example:

Wissenschaftliche Forschungsanwendungen

Methyl tetradec-5-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of pheromone biosynthesis and insect behavior.

Medicine: Research has shown its potential anti-inflammatory and analgesic properties.

Industry: It is employed in the production of sex pheromones for pest control, offering an alternative to traditional insecticides.

Wirkmechanismus

The mechanism of action of methyl tetradec-5-enoate involves its interaction with specific molecular targets, such as receptors in insects. In pest control, the compound mimics natural pheromones, attracting male insects to traps. This disrupts mating and reduces pest populations. The molecular pathways involved include the activation of olfactory receptors and subsequent behavioral responses in insects.

Vergleich Mit ähnlichen Verbindungen

Methyl tetradec-5-enoate is unique due to its specific structure and applications. Similar compounds include:

Methyl (Z)-tetradec-5-enoate: A stereoisomer with a different configuration of the double bond.

2-(E)-Nonen-1-ol: Another pheromone used as a male attractant for chafers.

(R,Z)-5-(-)-(oct-1-enyl)oxacyclopentan-2-one: A pheromone component identified in other insect species.

These compounds share similar applications in pest control but differ in their chemical structures and specific target species.

Biologische Aktivität

Methyl tetradec-5-enoate is a long-chain unsaturated fatty acid ester that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure featuring a double bond, plays a significant role in various biochemical processes and has potential therapeutic applications.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity , particularly in inhibiting the mobility of melanoma cells. This suggests potential therapeutic applications in cancer treatment, as inhibiting cellular mobility is a critical factor in preventing metastasis.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets that regulate cellular processes. These interactions may influence pathways involved in cell proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated.

3. Metabolic Pathways

This compound is also involved in various metabolic pathways, potentially acting as a bioregulator. Its interactions with enzymes and receptors may influence lipid metabolism and other critical biological functions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl tetradec-2-enoate | Unsaturated ester with a double bond at position 2 | Different position of double bond affects reactivity |

| Methyl tetradec-7-enoate | Unsaturated ester with a double bond at position 7 | Variation in reactivity due to different double bond position |

| Methyl hexadec-9-enoate | Longer carbon chain (C16) | Influences physical properties affecting solubility |

| Methyl dodecenoate | Shorter chain with double bond | Variation in reactivity and application |

This table illustrates how structural variations influence the biological activities and potential applications of these compounds.

Case Study: Anticancer Activity

A study focused on the effects of this compound on melanoma cell lines demonstrated that treatment with this compound significantly reduced cell migration and invasion capabilities. The findings suggest that this compound could serve as a lead compound for developing new cancer therapies aimed at inhibiting metastasis.

Research Findings: Lipid Metabolism

Further investigations into the role of this compound in lipid metabolism revealed its potential as an important modulator in lipid homeostasis. The compound was shown to interact with key enzymes involved in fatty acid synthesis and degradation, indicating its relevance in metabolic disorders .

Eigenschaften

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.